tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
CAS No.: 170876-68-3
Cat. No.: VC11589505
Molecular Formula: C11H20BrNO3
Molecular Weight: 294.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170876-68-3 |
|---|---|
| Molecular Formula | C11H20BrNO3 |
| Molecular Weight | 294.19 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1 |
| Standard InChI Key | DGTXYSZASJZJJK-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)C(C(=O)CBr)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The molecular formula of tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is C₁₁H₂₀BrNO₃, with a molecular weight of 294.19 g/mol. The structure comprises:
-
A tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality.
-
A 3S-configured carbon center bonded to a methyl group, a brominated ethyl chain, and the carbamate linkage.
-
A 2-oxopentanoyl backbone that introduces ketone reactivity into the molecule.
The Boc group enhances solubility in organic solvents and stabilizes the compound against premature decomposition during synthetic procedures .
Stereochemical Significance
The (3S) configuration ensures enantioselectivity in reactions involving chiral centers. This stereochemical control is critical in pharmaceutical synthesis, where the biological activity of compounds often depends on absolute configuration . For example, the Boc-protected amine in analogous compounds has been shown to direct asymmetric induction in peptide coupling reactions .
Table 1: Structural Comparison with Related Carbamates
Synthesis and Reaction Pathways
Reactivity Profile
Physicochemical Properties
Stability and Solubility
Carbamates generally exhibit moderate stability under acidic and basic conditions, with the Boc group being labile in strong acids (e.g., trifluoroacetic acid) . The bromine atom may slightly increase molecular polarity, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Table 2: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | ~2.5 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (ketone O, carbamate O, Br) |
| Rotatable Bonds | 5 |
Applications in Organic Synthesis
Asymmetric Synthesis
The (3S) stereocenter makes this compound a potential chiral building block for non-racemic pharmaceuticals. For example, analogous Boc-protected amines have been used in the synthesis of β-amino acids, which are key components of peptidomimetic drugs .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-couplings, such as:
-
Buchwald-Hartwig amination to install aromatic amines.
-
Negishi couplings for alkyl-alkyl bond formations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume